molecular formula C17H9N3O B14285910 3-(2-Phenyl-4H-pyran-4-ylidene)prop-1-ene-1,1,2-tricarbonitrile CAS No. 138827-88-0

3-(2-Phenyl-4H-pyran-4-ylidene)prop-1-ene-1,1,2-tricarbonitrile

Cat. No.: B14285910
CAS No.: 138827-88-0
M. Wt: 271.27 g/mol
InChI Key: FNBQMYVEOGAREF-UHFFFAOYSA-N
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Description

3-(2-Phenyl-4H-pyran-4-ylidene)prop-1-ene-1,1,2-tricarbonitrile is a chemical compound characterized by its unique structure, which includes a phenyl group attached to a pyran ring and a propene chain with three cyano groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Phenyl-4H-pyran-4-ylidene)prop-1-ene-1,1,2-tricarbonitrile typically involves the condensation of 2-phenyl-4H-pyran-4-one with malononitrile in the presence of a base. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Phenyl-4H-pyran-4-ylidene)prop-1-ene-1,1,2-tricarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Phenyl-4H-pyran-4-ylidene)prop-1-ene-1,1,2-tricarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Phenyl-4H-pyran-4-ylidene)prop-1-ene-1,1,2-tricarbonitrile involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, leading to changes in cellular pathways. For example, its cyano groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Phenyl-4H-pyran-4-ylidene)prop-1-ene-1,1,2-tricarbonitrile is unique due to its combination of a phenyl group, a pyran ring, and multiple cyano groups. This structure imparts specific chemical properties, such as high reactivity and potential biological activity, making it distinct from other similar compounds .

Properties

CAS No.

138827-88-0

Molecular Formula

C17H9N3O

Molecular Weight

271.27 g/mol

IUPAC Name

3-(2-phenylpyran-4-ylidene)prop-1-ene-1,1,2-tricarbonitrile

InChI

InChI=1S/C17H9N3O/c18-10-15(16(11-19)12-20)8-13-6-7-21-17(9-13)14-4-2-1-3-5-14/h1-9H

InChI Key

FNBQMYVEOGAREF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C(C#N)C#N)C#N)C=CO2

Origin of Product

United States

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